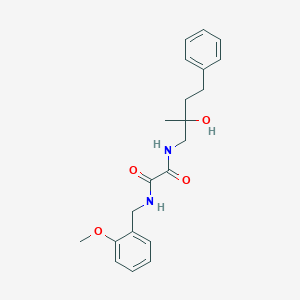

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4/c1-21(26,13-12-16-8-4-3-5-9-16)15-23-20(25)19(24)22-14-17-10-6-7-11-18(17)27-2/h3-11,26H,12-15H2,1-2H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDKFNAOHOGLMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NCC2=CC=CC=C2OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C19H24N2O4

- Molecular Weight : 344.41 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, which may include enzymes and receptors involved in various physiological processes. Preliminary studies suggest that the compound may exhibit:

- Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to free radical scavenging capabilities.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential for this compound in treating infections.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of structurally related compounds. For instance, a study on 2-hydroxy-4-methoxybenzaldehyde demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 1024 µg/ml . Such findings suggest that this compound may also possess similar antimicrobial effects.

Antioxidant Activity

The antioxidant potential of the compound has not been explicitly detailed in available literature; however, compounds with similar structural motifs often exhibit significant antioxidant properties. These activities can be evaluated through assays measuring the compound's ability to scavenge free radicals or reduce oxidative stress markers.

Case Studies and Research Findings

- Study on Structural Analogues : Research on related oxalamide compounds has indicated their potential in inhibiting key enzymes involved in inflammatory pathways. This suggests that this compound could similarly influence inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogs in Antiviral Research

N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (Compound 13)

- Key Features : Thiazole and 4-chlorophenyl groups; designed as HIV entry inhibitors.

- Synthesis : 36% yield (single stereoisomer); LC-MS: m/z 479.12 (M+H+) .

- Activity : Targets the CD4-binding site of HIV, with moderate antiviral potency.

- Comparison : The target compound lacks the thiazole and chlorophenyl moieties but shares hydroxyl and aromatic groups, suggesting divergent binding mechanisms.

N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide.HCOOH (Compound 14)

Umami Flavor-Enhancing Oxalamides

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

Enzyme-Targeting Oxalamides

N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17)

- Key Features : Dual methoxy-substituted aromatic groups.

- Synthesis : 35% yield via General Procedure 1 .

- Activity : Inhibits stearoyl-CoA desaturase (SCD) upon activation by CYP4F11 .

- Comparison : The target compound’s hydroxy-methyl-phenylbutyl group may confer unique metabolic activation pathways compared to Compound 17’s methoxyphenethyl chain.

N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28)

Antimicrobial Oxalamides

GMC Series (e.g., GMC-1 to GMC-5)

- Key Features : Halogenated phenyl or methoxyphenyl groups coupled with isoindoline-1,3-dione.

- Activity : Broad-spectrum antimicrobial action against bacteria and fungi .

- Comparison : The target compound’s lack of halogenation and cyclic imide may reduce antimicrobial potency but improve biocompatibility.

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. What are the standard synthetic routes for N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(2-methoxybenzyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling amine precursors (e.g., 2-hydroxy-2-methyl-4-phenylbutylamine and 2-methoxybenzylamine) with oxalyl chloride or activated oxalate esters. Key steps include:

- Amine activation : Use of bases like triethylamine to deprotonate amines.

- Coupling : Reaction at 0–5°C in anhydrous dichloromethane or THF to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the oxalamide .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amines to oxalyl chloride) and monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent connectivity and stereochemistry. For example, hydroxy and methoxy protons appear as distinct singlets at δ 1.2–1.5 ppm (hydroxy) and δ 3.7–3.9 ppm (methoxy) .

- Mass Spectrometry : High-resolution LC-MS (APCI+ or ESI+) to confirm molecular weight (e.g., observed [M+H] vs. calculated) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to assess purity (>95% required for biological assays) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays (IC determination) .

- Cytotoxicity : MTT or CellTiter-Glo assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility Testing : Shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioavailability while retaining activity?

- Methodological Answer :

- Hydroxy Group Derivatization : Acetylation or PEGylation to improve membrane permeability .

- Methoxy Substitution : Replace with electron-withdrawing groups (e.g., -CF) to modulate metabolic stability .

- Stereochemical Control : Chiral HPLC or asymmetric synthesis to isolate active enantiomers, as seen in analogues with improved IC values .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .

- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic variations .

- Meta-Analysis : Compare IC trends across analogues (e.g., fluorobenzyl vs. chlorobenzyl derivatives) to identify substituent-specific effects .

Q. What computational approaches support the design of targeted derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., HIV protease in ) .

- QSAR Modeling : Correlate substituent electronegativity or logP with activity using partial least squares regression .

- ADMET Prediction : SwissADME or pkCSM to forecast toxicity and pharmacokinetics pre-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.